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Introduction
Streptococcus pneumoniae (the pneumococcus) is a major human pathogen, and its ability to

adhere to host tissues is a critical first step in colonization and the subsequent development of

diseases such as pneumonia, meningitis, and sepsis. This adhesion is mediated by a variety of

surface-exposed proteins known as adhesins. This guide provides a comparative analysis of

the adhesin function of Pneumococcal surface adhesin A (PsaA) alongside other key

pneumococcal adhesins, with a focus on providing quantitative data, detailed experimental

protocols, and visual representations of associated biological pathways. While initially identified

as an adhesin, PsaA is now primarily recognized as a crucial manganese transporter that

indirectly influences adherence. This guide will explore this nuanced role in comparison to the

more direct adhesive functions of other prominent pneumococcal adhesins.

Comparative Overview of Pneumococcal Adhesins
The following table summarizes the key characteristics of PsaA and other major pneumococcal

adhesins. While direct comparisons of binding affinities are limited by the availability of

quantitative data for all adhesins, this table provides a comparative overview based on current

research.
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Adhesin
Primary
Function

Host
Receptor(s)

Binding
Affinity (Kd)

Adhesion to
A549 Lung
Cells

PsaA

Manganese

transport, indirect

role in adhesion

E-cadherin,

Annexin A2[1][2]
Not reported

Adherence of

PsaA-negative

mutants is

significantly

reduced[3]

PspA

Immune evasion,

adhesion to

dying cells

Lactoferrin,

GAPDH[4][5]

5.7 x 10⁻⁸ M and

2.74 x 10⁻⁷ M (to

Lactoferrin)[4]

Adhesion of

PspA mutants is

significantly

decreased[6]

PspC (CbpA)
Major adhesin,

immune evasion

Polymeric

Immunoglobulin

Receptor (pIgR),

Vitronectin,

Factor H[7][8]

Not reported

Adhesion of

PspC mutants is

significantly

decreased[6]

Pili (Type 1) Adhesion

Platelet

endothelial cell

adhesion

molecule-1

(PECAM-1),

polymeric

immunoglobulin

receptor (pIgR)

Not reported

Piliated strains

show enhanced

adhesion

PsrP Adhesion Keratin 10 Not reported

Contributes to

adhesion to lung

cells

PavA Adhesion Fibronectin Not reported

Contributes to

adhesion to

extracellular

matrix
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Detailed Adhesin Profiles
Pneumococcal surface adhesin A (PsaA)
PsaA is a highly conserved 37-kDa lipoprotein that is a component of an ABC transporter for

manganese (Mn²⁺)[3]. Its role in adhesion is considered indirect. Mutations in the psaA gene

lead to a significant reduction in the ability of S. pneumoniae to adhere to human

nasopharyngeal and lung epithelial cells[3]. This is thought to be a consequence of the

disruption of manganese homeostasis, which is crucial for various cellular processes, including

the function of other surface proteins and resistance to oxidative stress. Some studies suggest

that PsaA may be located beneath the pneumococcal capsule, questioning its role as a direct

adhesin[3]. However, other research has identified direct interactions with host cell receptors E-

cadherin and Annexin A2, suggesting a more complex role[1][2].

Pneumococcal surface protein A (PspA)
PspA is a well-characterized virulence factor with a primary role in immune evasion. It inhibits

the complement pathway and binds to human lactoferrin, an antimicrobial peptide found in

mucosal secretions[4][9][10]. The binding affinity of PspA to lactoferrin has been determined to

have two dissociation constants (Kd) of 5.7 x 10⁻⁸ M and 2.74 x 10⁻⁷ M, indicating a strong

interaction[4]. More recently, PspA has been shown to function as an adhesin by binding to

glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the surface of dying host cells[5].

Studies using mutant strains have demonstrated that the absence of PspA leads to a significant

decrease in adhesion to A549 lung epithelial cells[6].

Pneumococcal surface protein C (PspC/CbpA)
PspC, also known as Choline-binding protein A (CbpA), is considered a major pneumococcal

adhesin. It plays a crucial role in the colonization of the nasopharynx by binding to the

polymeric immunoglobulin receptor (pIgR) on the surface of epithelial cells[7][8]. This

interaction can mediate the transcytosis of the bacteria across the epithelial barrier. PspC also

binds to other host proteins, including vitronectin and complement factor H, contributing to both

adhesion and immune evasion[7]. Similar to PspA, the deletion of the pspC gene results in a

significant reduction in the adherence of S. pneumoniae to A549 cells[6].

Experimental Protocols
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In Vitro Adhesion Assay to A549 Lung Epithelial Cells
This protocol is adapted from studies assessing pneumococcal adherence to the A549 human

lung adenocarcinoma cell line.

Materials:

A549 cell line (ATCC)

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS)

S. pneumoniae strains of interest

Todd-Hewitt Broth supplemented with 0.5% yeast extract (THY)

Phosphate Buffered Saline (PBS)

Trypsin-EDTA

Triton X-100

Blood agar plates

Procedure:

Cell Culture: Culture A549 cells in DMEM with 10% FBS in 24-well tissue culture plates until

confluent.

Bacterial Culture: Grow S. pneumoniae strains overnight in THY broth at 37°C with 5% CO₂.

Infection:

Wash the confluent A549 monolayers twice with PBS.

Add fresh, antibiotic-free DMEM to each well.

Dilute the overnight bacterial cultures in DMEM to the desired multiplicity of infection

(MOI), typically 10-100.
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Add the bacterial suspension to the A549 cells and incubate for 1-2 hours at 37°C with 5%

CO₂.

Washing: After incubation, gently wash the monolayers three to five times with PBS to

remove non-adherent bacteria.

Lysis and Plating:

Add a solution of 0.025% Triton X-100 in sterile water to each well to lyse the A549 cells

and release the adherent bacteria.

Perform serial dilutions of the lysate in PBS.

Plate the dilutions onto blood agar plates and incubate overnight at 37°C with 5% CO₂.

Quantification: Count the colony-forming units (CFU) to determine the number of adherent

bacteria. The percentage of adherence can be calculated by comparing the number of

adherent bacteria to the initial inoculum.

Immunofluorescence Staining of Surface Adhesins
This protocol allows for the visualization of adhesin localization on the pneumococcal surface.

Materials:

S. pneumoniae strains

Poly-L-lysine coated glass slides

Primary antibodies specific to the adhesin of interest (e.g., anti-PsaA, anti-PspA)

Fluorescently labeled secondary antibodies (e.g., FITC-conjugated goat anti-rabbit IgG)

Paraformaldehyde (PFA)

Bovine Serum Albumin (BSA)

Mounting medium with DAPI

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Bacterial Preparation: Grow S. pneumoniae to mid-log phase in THY broth.

Adhesion to Slides: Wash the bacteria in PBS and resuspend. Add the bacterial suspension

to poly-L-lysine coated slides and allow them to adhere for 30 minutes.

Fixation: Gently wash the slides with PBS and fix the bacteria with 4% PFA for 15 minutes.

Blocking: Wash the slides with PBS and block with 1% BSA in PBS for 1 hour to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the slides with the primary antibody diluted in blocking

buffer for 1-2 hours at room temperature.

Secondary Antibody Incubation: Wash the slides with PBS and incubate with the

fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

Mounting and Visualization: Wash the slides with PBS and mount with a coverslip using

mounting medium containing DAPI to stain the bacterial DNA. Visualize the slides using a

fluorescence microscope.

Signaling Pathways and Experimental Workflows
PsaA-E-cadherin Interaction and Potential Signaling
The interaction of PsaA with E-cadherin on epithelial cells can potentially trigger intracellular

signaling cascades that may influence bacterial uptake and the host's inflammatory response.

While the precise downstream signaling from the PsaA-E-cadherin interaction is not fully

elucidated, E-cadherin signaling in other contexts is known to involve pathways that regulate

cell adhesion, cytoskeletal arrangement, and cell proliferation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PsaA E-cadherin
Binding

β-cateninRecruitment

Downstream Signaling
(e.g., PI3K/Akt, MAPK)

Activation

Actin Cytoskeleton
Linkage

Bacterial Uptake

Inflammatory Response

Click to download full resolution via product page

Caption: Putative signaling pathway initiated by PsaA binding to E-cadherin.

PspC-pIgR Mediated Transcytosis Workflow
The binding of PspC to the polymeric immunoglobulin receptor (pIgR) is a key mechanism for

pneumococcal invasion of epithelial layers. This process, known as transcytosis, allows the

bacteria to move from the apical to the basolateral side of the epithelium.
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Caption: Experimental workflow of PspC-mediated transcytosis via pIgR.

Conclusion
While PsaA's primary role is in manganese acquisition, its indirect but significant impact on

pneumococcal adherence underscores the intricate network of factors contributing to virulence.

In contrast, adhesins like PspA and PspC have more direct and well-defined roles in binding to

specific host receptors, facilitating colonization and immune evasion. A comprehensive

understanding of the diverse mechanisms employed by these adhesins is crucial for the
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development of novel anti-pneumococcal therapies, including protein-based vaccines and

inhibitors of bacterial adhesion. Further research is needed to fully elucidate the quantitative

binding dynamics and the complete signaling cascades initiated by these critical virulence

factors.
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function-with-other-pneumococcal-adhesins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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